physicochemical properties of 3-Methanesulfonyl-3-methylbutan-2-one
physicochemical properties of 3-Methanesulfonyl-3-methylbutan-2-one
An In-depth Technical Guide to the Physicochemical Properties of 3-Methanesulfonyl-3-methylbutan-2-one
Abstract
This technical guide provides a comprehensive overview of the essential (CAS: 1499711-16-8). As a novel compound, extensive experimentally-derived data is not yet prevalent in peer-reviewed literature. Acknowledging this, the guide takes a predictive and methodological approach, tailored for researchers, scientists, and drug development professionals. It combines computationally-predicted property values with detailed, field-proven experimental protocols for their definitive determination. This document serves not only as a data repository but as a practical manual for the characterization of new chemical entities, emphasizing the causality behind experimental design and ensuring a framework for generating robust, reliable data.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 3-Methanesulfonyl-3-methylbutan-2-one is a bifunctional molecule containing both a ketone and a sulfone group. These functionalities are expected to govern its polarity, solubility, and hydrogen bonding potential.
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IUPAC Name: 3-Methanesulfonyl-3-methylbutan-2-one
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CAS Number: 1499711-16-8
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Molecular Formula: C₆H₁₂O₃S
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SMILES: CC(=O)C(C)(C)S(=O)(=O)C
Table 1: Core Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1499711-16-8 | Sigma-Aldrich |
| Molecular Formula | C₆H₁₂O₃S | N/A |
| Molecular Weight | 164.23 g/mol | Sigma-Aldrich |
| Canonical SMILES | CC(=O)C(C)(C)S(=O)(=O)C | N/A |
Computationally Predicted Physicochemical Profile
In the absence of comprehensive experimental data, in silico prediction models serve as an invaluable tool for early-stage assessment. These algorithms utilize vast databases of known compounds to estimate properties based on chemical structure. The following table summarizes key predicted properties for 3-Methanesulfonyl-3-methylbutan-2-one, generated using established methodologies like those employed by SwissADME.[1]
It is critical to recognize that these values are computational estimates. They are useful for hypothesis generation and experimental design but must be confirmed by empirical measurement for any application requiring high fidelity, such as regulatory submission or quantitative structure-activity relationship (QSAR) modeling.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery & Development |
|---|---|---|
| LogP (Octanol/Water) | -0.55 | Indicates hydrophilicity; affects solubility, permeability, and metabolism. A negative value suggests higher water solubility. |
| Aqueous Solubility (LogS) | -0.80 | Corresponds to a predicted solubility of ~15.8 mg/mL. High solubility is crucial for formulation and bioavailability. |
| pKa (most acidic) | 10.5 (α-carbon protons) | The protons on the carbon between the ketone and sulfone are weakly acidic. pKa influences ionization state in physiological pH, affecting solubility and receptor binding. |
| Boiling Point | ~285 °C (at 760 mmHg) | Indicates low volatility; relevant for manufacturing, purification, and stability. |
| Topological Polar Surface Area | 68.6 Ų | A measure of the molecule's polar surface area, which correlates with membrane permeability. Values < 140 Ų are generally favorable for cell penetration. |
Definitive Experimental Characterization
The gold standard for physicochemical characterization is empirical measurement under controlled conditions. This section details the authoritative, step-by-step protocols for determining the most critical properties for this molecule.
Determination of Aqueous Solubility (OECD Guideline 105)
Aqueous solubility is a fundamental parameter that dictates a compound's behavior in biological and environmental systems. The OECD Test Guideline 105 provides standardized methods for this determination.[2][3] Given the predicted moderate-to-high solubility, the Flask Method is the most appropriate choice.[2]
Causality and Experimental Rationale: The core principle is to create a saturated solution at a specific temperature and accurately measure the concentration of the dissolved solute. Stirring until equilibrium is reached is critical to ensure the maximum amount of substance has dissolved.[4] Using a buffer (e.g., PBS at pH 7.4) is essential to mimic physiological conditions and account for any pH-dependent solubility of the compound.
Step-by-Step Protocol: Flask Method
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Preliminary Test: Add a small, unweighed amount of 3-Methanesulfonyl-3-methylbutan-2-one to a vial with a known volume of purified water (or pH 7.4 buffer). Stir vigorously for 24 hours at a controlled temperature (e.g., 20 °C). This helps estimate the approximate solubility and the time required to reach equilibrium.[2]
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Definitive Test Preparation: Based on the preliminary test, add an excess amount of the compound to several flasks containing a precise volume of the aqueous medium. The excess solid is crucial to ensure saturation.
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Equilibration: Seal the flasks and agitate them at a constant temperature (e.g., 20 ± 0.5 °C) for a period determined to be sufficient for equilibrium (typically 24-48 hours).[5]
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Phase Separation: Allow the flasks to stand at the test temperature to let undissolved material settle. Centrifuge the samples to ensure complete separation of solid and liquid phases.[4]
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Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant.
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Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.
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Calculation: The average concentration from at least three replicate flasks is reported as the water solubility at the specified temperature and pH.
Caption: Workflow for Aqueous Solubility Determination via Flask Method.
Determination of Lipophilicity (LogP) via Shake-Flask Method
Lipophilicity, expressed as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique for its direct measurement, particularly for compounds with expected LogP values in the range of -2 to 4.[1][6]
Causality and Experimental Rationale: This method directly measures the equilibrium distribution of a solute between two immiscible phases: n-octanol (simulating lipids) and water.[7] Pre-saturating each solvent with the other is a critical step to prevent volume changes during the experiment that would alter the final concentration.[8] The concentration in each phase is measured, and the ratio provides the partition coefficient.
Step-by-Step Protocol: Shake-Flask Method
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Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing the two and allowing the phases to separate for at least 24 hours. Use high-purity n-octanol.[9]
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Stock Solution: Prepare a stock solution of 3-Methanesulfonyl-3-methylbutan-2-one in n-octanol at a concentration that is well below its solubility limit.
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Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the n-octanol stock solution with a precise volume of the n-octanol-saturated water. The volume ratio can be adjusted based on the expected LogP.
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Equilibration: Gently shake or invert the vessel for a sufficient time (e.g., 5-10 minutes) to reach partition equilibrium. Avoid vigorous shaking that can cause emulsion formation.[6][8]
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Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the n-octanol and aqueous layers.
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Sampling and Analysis: Carefully sample a known volume from each phase.
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Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as LogP (the base-10 logarithm of P).[7]
Sources
- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 3. chemaxon.com [chemaxon.com]
- 4. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chemtoolshub.com [chemtoolshub.com]
- 7. Molinspiration Property Calculator [molinspiration.com]
- 8. MultiChem: predicting chemical properties using multi-view graph attention network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
